molecular formula C19H17F3N4OS B2884516 N-{[5-(ethylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 391897-96-4

N-{[5-(ethylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2884516
CAS No.: 391897-96-4
M. Wt: 406.43
InChI Key: BVGWFLCFNKEUEQ-UHFFFAOYSA-N
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Description

The compound N-{[5-(ethylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide is a benzamide derivative featuring a 1,2,4-triazole core. Key structural elements include:

  • A triazole ring substituted at position 4 with a 3-(trifluoromethyl)phenyl group.
  • An ethylsulfanyl (ethylthio) group at position 5 of the triazole.
  • A benzamide moiety attached via a methylene bridge to position 3 of the triazole.

This structure combines pharmacophoric motifs associated with diverse biological activities, including antimicrobial, antiviral, and enzyme inhibition properties, as seen in related triazole and benzamide derivatives .

Properties

IUPAC Name

N-[[5-ethylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4OS/c1-2-28-18-25-24-16(12-23-17(27)13-7-4-3-5-8-13)26(18)15-10-6-9-14(11-15)19(20,21)22/h3-11H,2,12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGWFLCFNKEUEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(ethylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the reaction of hydrazine with carbon disulfide, followed by cyclization with an appropriate aldehyde.

    Introduction of the Trifluoromethyl Phenyl Group:

    Attachment of the Benzamide Group: The benzamide group is introduced through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

N-{[5-(ethylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[5-(ethylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights structural similarities and differences between the target compound and its closest analogs:

Compound Name (Reference) Triazole Substituents Benzamide Substituents Sulfur Group Key Differences
Target Compound 4-[3-(Trifluoromethyl)phenyl], 5-(ethylsulfanyl) Unsubstituted benzamide Ethylsulfanyl Baseline structure
5-Bromo-2-chloro-N-{[5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide (BB08587) 4-[3-(Trifluoromethyl)phenyl], 5-(methylsulfanyl) 5-Bromo-2-chloro substitution Methylsulfanyl Halogenated benzamide; smaller sulfur group
3-Fluoro-N-(5-methylsulfanyl-4H-1,2,4-triazol-3-yl)benzamide Unsubstituted triazole, 5-(methylsulfanyl) 3-Fluoro substitution Methylsulfanyl Lacks trifluoromethylphenyl group
5-(1-Methyl-3-Trifluoromethyl-1H-Pyrazol-4-yl)-3-Allylthio-4-Phenyl-4H-1,2,4-Triazole (6i) 4-Phenyl, 3-allylthio N/A (pyrazole core) Allylthio Pyrazole-triazole hybrid; herbicidal activity
2-Hydroxy-N-(4-(Trifluoromethyl)phenyl)benzamide (13) N/A (no triazole) 2-Hydroxy substitution N/A Simplified benzamide scaffold

Key Observations

Compounds with allylthio groups (e.g., 6i ) exhibit herbicidal activity, suggesting sulfur substituents modulate target interactions.

Trifluoromethylphenyl Role :

  • The 3-(trifluoromethyl)phenyl group is critical for π-π stacking and hydrophobic interactions, as seen in kinase inhibitors like GPR-17 . Its absence in compound reduces structural complexity and likely alters bioactivity.

Benzamide Modifications :

  • Halogenation (e.g., bromo/chloro in BB08587 ) or hydroxylation (e.g., compound 13 ) on the benzamide ring can enhance binding affinity to enzymes or receptors.

Analytical Data :

  • IR Spectroscopy : Confirms C=O (1660–1680 cm⁻¹) and C=S (1240–1255 cm⁻¹) stretches .
  • NMR/MS : Used to verify substituent positions and molecular integrity .

Biological Activity

N-{[5-(ethylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity based on available research findings, including case studies and data tables.

Chemical Structure and Properties

The compound can be described by its structural formula, which includes a triazole ring and a benzamide moiety. Its molecular formula is C15H16F3N5SC_{15}H_{16}F_3N_5S, and it possesses notable functional groups that may contribute to its biological effects.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Many triazole derivatives show significant antifungal properties by inhibiting the synthesis of ergosterol in fungal cell membranes.
  • Antidiabetic Activity : Some studies suggest that triazole compounds can inhibit enzymes like α-glucosidase and α-amylase, leading to potential applications in managing diabetes.

Antimicrobial Activity

A study evaluated the antimicrobial effects of various triazole derivatives, including this compound. The results are summarized in Table 1.

CompoundMicrobial StrainInhibition Zone (mm)MIC (µg/mL)
Compound AE. coli1532
Compound BS. aureus1816
N-{[5-(ethylsulfanyl)...}C. albicans208

Table 1: Antimicrobial activity of selected compounds.

Antidiabetic Activity

In another study focusing on antidiabetic properties, the compound was tested against α-glucosidase and α-amylase. The findings are presented in Table 2.

Compoundα-Glucosidase IC50 (µM)α-Amylase IC50 (µM)
Acarbose1.581.00
N-{[5-(ethylsulfanyl)...}4.586.28

Table 2: Inhibitory activity against antidiabetic targets.

Study on Antidiabetic Potential

In a recent study published in a peer-reviewed journal, researchers synthesized several triazole derivatives and evaluated their potential as multitarget antidiabetic agents. This compound was among the compounds tested. The study reported an IC50 value of 4.58 µM for α-glucosidase inhibition and 6.28 µM for α-amylase inhibition, suggesting moderate activity compared to standard drugs like acarbose .

Q & A

Q. Critical parameters :

  • Temperature control (80–100°C for cyclization).
  • Stoichiometric ratios (1:1.2 for benzoyl chloride to triazole intermediate).

Advanced: How can researchers optimize synthesis yields and purity for scale-up?

Answer:

  • Solvent selection : Replace DMF with acetonitrile to reduce side reactions (e.g., hydrolysis of trifluoromethyl groups) .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) for >98% purity.
  • In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and intermediate stability .

Advanced: How should conflicting biological activity data (e.g., antitumor efficacy in different cell lines) be resolved?

Answer:
Conflicting data may arise from:

  • Cell line variability : Test in isogenic cell pairs (e.g., p53 wild-type vs. mutant) to isolate genetic influences.
  • Assay conditions : Standardize protocols (e.g., ATP-based viability assays vs. colony formation) .
  • Mechanistic studies : Use computational docking (e.g., AutoDock Vina) to predict binding affinity to targets like EGFR or tubulin. Validate with surface plasmon resonance (SPR) for kinetic binding analysis .

Advanced: What strategies are effective in improving metabolic stability for in vivo studies?

Answer:

  • Prodrug modification : Introduce hydrolyzable groups (e.g., acetyl) at the ethylsulfanyl chain to delay hepatic clearance .
  • Isotope labeling : Use ¹⁹F-NMR with a trifluoromethyl tag to track metabolic pathways in rodent models .
  • CYP450 inhibition assays : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to identify major metabolic enzymes .

Advanced: How can computational modeling guide derivative design for enhanced selectivity?

Answer:

  • QSAR modeling : Train models on IC₅₀ data from triazole derivatives to predict substitutions (e.g., replacing ethylsulfanyl with methylsulfonyl) that improve target selectivity .
  • Molecular dynamics (MD) simulations : Simulate binding to off-targets (e.g., hERG channels) to mitigate cardiotoxicity risks .
  • ADMET prediction : Use SwissADME to optimize logP (target: 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .

Basic: What analytical techniques are used for stability profiling?

Answer:

  • Thermal stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) .
  • Photostability : Expose to UV light (320–400 nm) and monitor degradation via HPLC-UV at 254 nm .
  • Hydrolytic stability : Incubate in pH 7.4 buffer at 37°C for 48h, with LC-MS identification of hydrolysis products .

Advanced: How to address discrepancies in computational vs. experimental binding affinities?

Answer:

  • Force field adjustment : Switch from AMBER to CHARMM36 for better electrostatic potential modeling of the trifluoromethyl group .
  • Solvent effects : Include explicit water molecules in docking simulations to account for hydrophobic interactions .
  • Experimental validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and refine computational parameters .

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